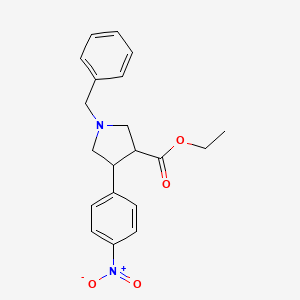

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a benzyl group at the 1-position, a 4-nitrophenyl substituent at the 4-position, and an ethyl ester at the 3-position. Structural validation techniques, such as X-ray crystallography using SHELX programs (e.g., SHELXL for refinement), are critical for confirming stereochemistry and molecular conformation .

Properties

IUPAC Name |

ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-2-26-20(23)19-14-21(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)22(24)25/h3-11,18-19H,2,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRBIEGHCJQYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399964 | |

| Record name | Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306305-35-1 | |

| Record name | Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

| Reagent/Compound | Role | Quantity |

|---|---|---|

| 4-Nitroethylcinamate | Pyrrolidine precursor | 10 g |

| N-(Butoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Nucleophilic amine source | 10 g |

| Trifluoroacetic acid (TFA) | Acid catalyst | 0.25 ml + 0.5 ml |

| Sodium carbonate | Base for neutralization | 5 g |

| Oxalic acid | Crystallization aid | 4 g |

| Ethanol (anhydrous) | Solvent | 250 ml |

| Dichloromethane | Solvent | 200 ml |

| Water | Solvent | 600 ml |

| Potassium bicarbonate | pH adjustment | 10 g |

| Magnesium sulfate | Drying agent | - |

Reaction Conditions and Procedure

Initial Reaction:

A stirred solution of 4-nitroethylcinamate (10 g) in dichloromethane (200 ml) at 23°C is treated with N-(butoxymethyl)-N-(trimethylsilylmethyl)benzylamine (10 g). Immediately, trifluoroacetic acid (0.25 ml) is added. The mixture is stirred at 25°C for 20 hours.Further Acid Addition:

After 20 hours, an additional 0.5 ml of trifluoroacetic acid is added, and stirring continues for another 20 hours.Neutralization and Filtration:

The reaction mixture is cooled to 5°C, treated with sodium carbonate (5 g), and filtered.Concentration and Crystallization:

The filtrate is evaporated under reduced pressure (40°C, 2.7 kPa). Anhydrous ethanol (250 ml) and oxalic acid (4 g) are added. The mixture is triturated for 10 minutes and then left at 25°C for 20 hours to crystallize.Isolation and Washing:

The resulting white crystalline solid is filtered, washed twice with ethanol (10 ml), and dried.Extraction and Purification:

The solid is treated with water (600 ml), and the pH is adjusted to 6-7 by adding potassium bicarbonate (10 g) over 30 minutes. The mixture is extracted with ethyl acetate (400 ml). The organic phase is dried over magnesium sulfate and evaporated under reduced pressure (40°C, 2.7 kPa) to yield the product as an orange oil (9.36 g).

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrrolidine ring formation | 4-nitroethylcinamate + N-(butoxymethyl)-N-(trimethylsilylmethyl)benzylamine + TFA | Formation of substituted pyrrolidine intermediate |

| Acid treatment | Additional TFA, 40 hours total stirring | Completion of cyclization |

| Neutralization | Sodium carbonate | Neutralization of acid |

| Crystallization | Ethanol + oxalic acid | Solid product formation |

| pH adjustment and extraction | Potassium bicarbonate, ethyl acetate | Purification of product |

| Drying and evaporation | Magnesium sulfate drying, evaporation | Final product isolation |

Analytical and Research Findings

- The reaction proceeds efficiently under mild conditions (room temperature to 25°C) over extended stirring times (total 40 hours acid treatment).

- The use of trifluoroacetic acid is critical for promoting cyclization and ring closure.

- Oxalic acid facilitates crystallization and purification of the product.

- The final product is isolated as an orange oil with a high yield (~9.36 g from 10 g starting material).

- The pH adjustment step ensures removal of acidic impurities and improves extraction efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4-Nitroethylcinamate |

| Key reagent | N-(Butoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

| Catalyst | Trifluoroacetic acid |

| Solvents | Dichloromethane, ethanol, water |

| Temperature | 23-25°C for reaction; 5°C for cooling |

| Reaction time | 40 hours total acid treatment |

| Neutralizing agent | Sodium carbonate |

| Crystallization agent | Oxalic acid |

| Extraction solvent | Ethyl acetate |

| Yield | Approximately 9.36 g product from 10 g starting material |

Chemical Reactions Analysis

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or chemical reducing agents such as tin(II) chloride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the nitrophenyl group plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

(a) Ethyl 1-Benzyl-4-(2,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate

- Substituents : 2,4-Dimethoxyphenyl (electron-donating groups).

- Molecular Weight: 369.5 g/mol (C₂₂H₂₇NO₄) vs. the target compound’s estimated ~385 g/mol (C₂₀H₂₀N₂O₄).

- Impact : Methoxy groups enhance solubility in polar solvents and may reduce reactivity in electrophilic substitutions compared to the nitro group. Used in synthetic intermediates for drug discovery .

(b) Trans-Ethyl-1-Benzyl-4-(2-Fluorophenyl)Pyrrolidine-3-Carboxylate

- Substituents : 2-Fluorophenyl (moderate electron-withdrawing).

- Molecular Weight: 327.39 g/mol (C₂₀H₂₂FNO₂).

- Physical Properties : Density 1.166 g/cm³; predicted pKa ~7.61. The fluorine atom offers milder electronic effects than nitro, favoring applications in fluorinated pharmaceuticals .

(c) Ethyl 1-Benzyl-4-(3,5-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate

Backbone and Functional Group Modifications

(a) Methyl 1-Benzyl-4-(3-Methyl-3H-Imidazo[4,5-b]Pyridin-6-Yl)Pyrrolidine-3-Carboxylate

- Modifications : Methyl ester (vs. ethyl) and imidazopyridine substituent.

- Impact : Reduced lipophilicity due to the smaller ester group; the imidazopyridine moiety may enhance binding to biological targets (e.g., kinase inhibitors) .

(b) (±)-Trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-Yl)-2-Fluoropyridin-3-Yl)Pyrrolidine-3-Carboxylate

Comparative Data Table

Biological Activity

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies.

Compound Overview

- Chemical Formula : CHNO

- Molecular Weight : Approximately 354.4 g/mol

- Structure : The compound features a pyrrolidine ring with a benzyl group and a nitrophenyl substituent, which contributes to its reactivity and solubility in various environments .

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with various biological systems. Here are some notable findings:

Antimicrobial Properties

Compounds structurally similar to this compound have shown promising antimicrobial activity. For instance, derivatives containing nitrogen heterocycles were evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating significant antibacterial potential .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. A study evaluating various pyrrole derivatives found that certain analogs exhibited cytotoxic activity against cancer cell lines with IC values comparable to established chemotherapeutics. Specifically, compounds with electron-withdrawing groups at specific positions on the aromatic ring displayed enhanced biological activity, suggesting that this compound may also possess similar anticancer properties .

Synthesis and Modifications

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : The initial step usually includes the cyclization of appropriate precursors.

- Introduction of Substituents : The benzyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

- Esterification : The final step involves converting the carboxylic acid to its ethyl ester form, enhancing solubility.

These synthetic routes can be optimized based on available reagents and desired yields.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | Similar pyrrolidine structure with methoxy group | Different electronic properties due to methoxy group |

| Ethyl 1-benzoyl-4-(4-nitrophenyl)piperidine-3-carboxylate | Piperidine instead of pyrrolidine | May exhibit different biological activities due to ring structure |

| Ethyl 1-benzoyl-4-(3-nitrophenyl)pyrrolidine-3-carboxylate | Substituted nitrophenol at different position | Variability in reactivity and biological effects |

This table illustrates how variations in substituents can significantly affect the biological activity and applications of these compounds.

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Study on Antibacterial Activity : A series of pyrrole derivatives were synthesized and tested for their antibacterial properties. The study concluded that compounds with specific structural features showed enhanced activity against resistant bacterial strains .

- Anticancer Evaluation : Research focused on the cytotoxic effects of various pyrrole-based compounds revealed that modifications at the para-position of the aromatic ring led to improved efficacy against cancer cell lines, suggesting a similar potential for this compound .

Q & A

Basic Research Question

- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (NO₂ at ~1520–1350 cm⁻¹) .

- NMR :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Validation : Cross-check assignments with 2D NMR (COSY, HSQC) and compare to crystallographically derived bond lengths/angles .

How can computational chemistry predict the reactivity of the nitro group in further functionalization?

Advanced Research Question

- DFT Studies : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces (EPS). The nitro group’s electron-withdrawing nature directs electrophilic attacks to meta/para positions .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reduction potentials (e.g., nitro to amine conversion under catalytic hydrogenation) .

Experimental Cross-Validation : Perform cyclic voltammetry to correlate computed reduction potentials with observed redox behavior .

How should researchers address discrepancies between theoretical and experimental data (e.g., bond lengths, torsion angles)?

Q. Data Contradiction Analysis

- Systematic Errors : Re-examine crystallographic refinement parameters (e.g., , ) using SHELXL. High values (>5%) suggest overfitting or missed symmetry .

- Thermal Motion : Compare anisotropic displacement parameters (ADPs) to identify dynamic disorder, which may distort bond lengths .

- Solvent Effects : Recrystallize the compound in alternative solvents (e.g., DMSO vs. EtOH) to assess conformational flexibility .

What strategies optimize the compound’s solubility and stability for biological assays?

Advanced Research Question

- Salt Formation : React the carboxylate with sodium/potassium hydroxide to improve aqueous solubility. Monitor pH stability via HPLC .

- Prodrug Design : Esterify the nitro group or introduce PEGylated side chains to enhance bioavailability. Validate hydrolytic stability under physiological conditions (pH 7.4, 37°C) .

Analytical Workflow : Use dynamic light scattering (DLS) to assess aggregation and differential scanning calorimetry (DSC) for thermal stability profiling .

How can researchers validate the absence of polymorphic forms in crystallographic studies?

Advanced Research Question

- Powder XRD : Compare experimental patterns with simulated data from CIF files to detect polymorphs .

- Thermogravimetric Analysis (TGA) : Monitor weight loss events to identify solvent-included forms (e.g., hydrates) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) to confirm packing homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.